3-(2-Hydroxyphenyl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]prop-2-enenitrile
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Overview
Description
3-(2-Hydroxyphenyl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]prop-2-enenitrile is a synthetic organic compound that features a hydroxyphenyl group, a triazole ring, and a sulfanyl group attached to a propenenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the 2-hydroxyphenyl derivative, followed by the introduction of the triazole ring through a cyclization reaction. The final step involves the formation of the propenenitrile moiety via a condensation reaction with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Hydroxyphenyl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the compound may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyphenyl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]prop-2-enenitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The hydroxyphenyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity. The sulfanyl group may also contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxyphenyl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]prop-2-enenitrile
- 3-(2-Hydroxyphenyl)-2-[(1H-1,2,4-triazol-3-yl)sulfanyl]prop-2-enenitrile
- 3-(2-Hydroxyphenyl)-2-[(1H-1,2,3-triazol-5-yl)sulfanyl]prop-2-enenitrile
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups. The combination of a hydroxyphenyl group, a 1H-1,2,4-triazole ring, and a sulfanyl group attached to a propenenitrile backbone provides a distinct chemical profile. This unique structure imparts specific reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
61691-00-7 |
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Molecular Formula |
C11H8N4OS |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)prop-2-enenitrile |
InChI |
InChI=1S/C11H8N4OS/c12-6-9(17-11-13-7-14-15-11)5-8-3-1-2-4-10(8)16/h1-5,7,16H,(H,13,14,15) |
InChI Key |
ZHFMJWKXEVGVFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)SC2=NC=NN2)O |
Origin of Product |
United States |
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